(S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)hexanoic acid
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Overview
Description
N-(9-Fluorenylmethoxycarbonyl)-N-(7-methoxycoumarin-4-yl)-L-lysine: is a compound commonly used in the field of peptide synthesis. It is a derivative of lysine, an essential amino acid, and is often employed as a building block in the synthesis of peptides and proteins. The compound is notable for its use in fluorescence-based assays due to the presence of the 7-methoxycoumarin-4-yl group, which acts as a fluorophore.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-Fluorenylmethoxycarbonyl)-N-(7-methoxycoumarin-4-yl)-L-lysine typically involves the protection of the amino groups of lysine followed by the introduction of the 7-methoxycoumarin-4-yl group. The fluorenylmethoxycarbonyl group is used to protect the alpha-amino group, while the epsilon-amino group is modified with the 7-methoxycoumarin-4-yl group. This process can be achieved through solid-phase peptide synthesis, where the peptide chain is assembled step by step on an insoluble resin support .
Industrial Production Methods: Industrial production of N-(9-Fluorenylmethoxycarbonyl)-N-(7-methoxycoumarin-4-yl)-L-lysine follows similar synthetic routes but on a larger scale. Automated solid-phase peptide synthesis protocols are often employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: N-(9-Fluorenylmethoxycarbonyl)-N-(7-methoxycoumarin-4-yl)-L-lysine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the fluorenylmethoxycarbonyl group using secondary amines such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Fluorescence Quenching: Interaction with quenchers such as 2,4-dinitrophenyl to study protease activity.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide.
Coupling: Carbodiimide-based coupling reagents in the presence of a base.
Fluorescence Quenching: 2,4-dinitrophenyl in aqueous buffer.
Major Products:
Peptides and Proteins: Synthesized peptides with specific sequences.
Fluorescent Peptides: Peptides labeled with 7-methoxycoumarin-4-yl for fluorescence-based assays.
Scientific Research Applications
N-(9-Fluorenylmethoxycarbonyl)-N-(7-methoxycoumarin-4-yl)-L-lysine is widely used in scientific research, particularly in the following areas:
Chemistry: As a building block in peptide synthesis and for studying peptide interactions.
Medicine: In the development of diagnostic tools and therapeutic agents.
Industry: In the production of peptide-based materials and hydrogels for tissue engineering.
Mechanism of Action
The compound exerts its effects primarily through its role as a fluorophore in fluorescence-based assays. The 7-methoxycoumarin-4-yl group absorbs light at a specific wavelength and emits fluorescence, which can be measured to study various biological processes. The fluorenylmethoxycarbonyl group serves as a protecting group during peptide synthesis, ensuring the correct assembly of the peptide chain .
Comparison with Similar Compounds
N-(9-Fluorenylmethoxycarbonyl)-N-(5-carboxyfluorescein)-L-lysine: Another fluorescent lysine derivative used in FRET assays.
N-(9-Fluorenylmethoxycarbonyl)-N-(4,4-dimethylamino-azobenzene-4’-carboxylic acid)-L-lysine: Used as a quencher in FRET assays.
Uniqueness: N-(9-Fluorenylmethoxycarbonyl)-N-(7-methoxycoumarin-4-yl)-L-lysine is unique due to its specific fluorescence properties, making it particularly useful in studying enzyme activities and protein interactions. Its combination of a protecting group and a fluorophore allows for precise control during peptide synthesis and accurate measurement in fluorescence-based assays .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N2O8/c1-41-21-13-14-22-20(17-31(37)43-29(22)18-21)16-30(36)34-15-7-6-12-28(32(38)39)35-33(40)42-19-27-25-10-4-2-8-23(25)24-9-3-5-11-26(24)27/h2-5,8-11,13-14,17-18,27-28H,6-7,12,15-16,19H2,1H3,(H,34,36)(H,35,40)(H,38,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJJONDPLYEAMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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